3-Bromo-4-fluoro-2-methoxybenzoic acid
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Overview
Description
3-Bromo-4-fluoro-2-methoxybenzoic acid is an aromatic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxybenzoic acid typically involves the bromination and fluorination of 2-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the benzene ring in the presence of a catalyst. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iron(III) bromide for bromination and silver(I) fluoride for fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other aromatic derivatives .
Scientific Research Applications
3-Bromo-4-fluoro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzoic acid depends on its interactions with other molecules. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the bromine and fluorine atoms. This makes it reactive towards nucleophiles, facilitating substitution and coupling reactions. The methoxy group can also participate in resonance stabilization, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Fluoro-4-methoxybenzoic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Bromo-4-methoxybenzoic acid:
Uniqueness
3-Bromo-4-fluoro-2-methoxybenzoic acid is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6BrFO3 |
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Molecular Weight |
249.03 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
NXOMAXPQOYEZAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)C(=O)O |
Origin of Product |
United States |
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